

# In-Depth Technical Guide to the Structure and Application of Lipid 331

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## Compound of Interest

Compound Name: Lipid 331

Cat. No.: B15576413

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## Executive Summary

**Lipid 331** has emerged as a potent, biodegradable, and immunostimulatory ionizable lipid, demonstrating significant promise for the delivery of mRNA-based therapeutics and vaccines. Identified through high-throughput screening of a 480-member lipid library, **Lipid 331** is distinguished by its unique cyclic amine headgroup, which contributes to its enhanced adjuvant properties. This guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of **Lipid 331**, along with detailed protocols for its use in the formulation of lipid nanoparticles (LNPs) for mRNA delivery.

## Introduction to Lipid 331

**Lipid 331** is a novel, biodegradable ionizable lipid developed for enhanced mRNA delivery and immunogenicity. Unlike traditional linear ionizable lipids, **Lipid 331** possesses a cyclic amine headgroup, a key structural feature that has been shown to augment the immune response to mRNA vaccines.[1][2] Its synthesis is achieved through a one-pot Ugi three-component reaction (Ugi-3CR), which allows for rapid and diverse lipid generation.[3] In preclinical studies, LNPs formulated with **Lipid 331** have demonstrated comparable mRNA delivery efficiency to established lipids like DLin-MC3-DMA (MC3) and have elicited more robust T-cell activation and higher antibody titers than LNPs formulated with ALC-0315, an ionizable lipid used in the Pfizer-BioNTech COVID-19 vaccine.[3]

It is important to note that the term "**Lipid 331**" has also been informally associated with ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate). This guide focuses on the novel cyclic ionizable lipid described by Li et al. in 2023, which is scientifically designated as **Lipid 331** in that seminal work.

## Chemical Structure and Physicochemical Properties

The precise chemical structure of **Lipid 331**, as identified by its formal name, is di((9Z,12Z)-octadeca-9,12-dien-1-yl) 4,4'-(2-(tert-butoxycarbonyl)-1-(2-(2-ethylpiperidin-1-yl)ethyl)-2,5-dihydro-1H-imidazole-5,5-diyl)dibutyrate.<sup>[4]</sup> This structure is composed of a cyclic amine headgroup, an isocyanoacetate linker, and two unsaturated lipid tails.

A key physicochemical parameter for ionizable lipids is the acid dissociation constant (pKa), which governs the lipid's charge state within different cellular compartments and is critical for mRNA encapsulation and endosomal escape.

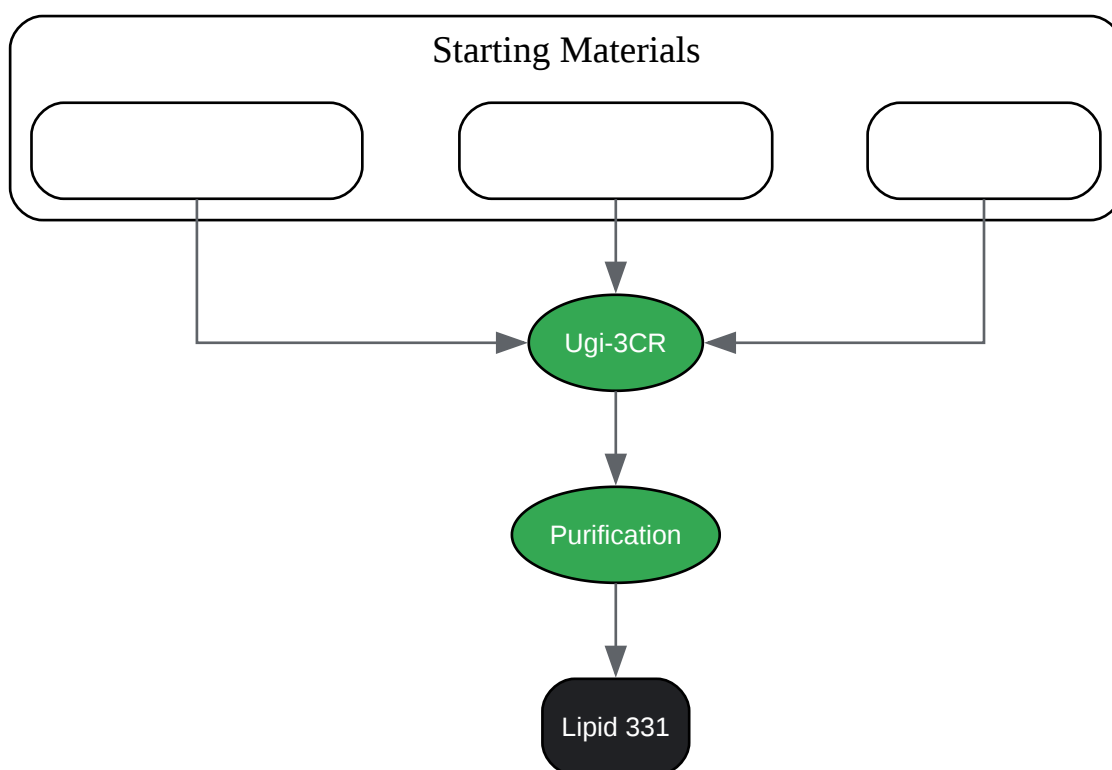
## Quantitative Data Summary

Property	Value	Reference
Chemical Name	di((9Z,12Z)-octadeca-9,12-dien-1-yl) 4,4'-(2-(tert-butoxycarbonyl)-1-(2-(2-ethylpiperidin-1-yl)ethyl)-2,5-dihydro-1H-imidazole-5,5-diyl)dibutyrate	<sup>[4]</sup>
Molecular Formula	C <sub>61</sub> H <sub>107</sub> N <sub>3</sub> O <sub>6</sub>	<sup>[4]</sup>
Molecular Weight	978.5 g/mol	<sup>[4]</sup>
pKa	7.53	<sup>[4]</sup>
In Vivo Transfection Efficiency	Comparable to DLin-MC3-DMA	<sup>[3]</sup>
Immune Response (vs. ALC-0315)	Higher antibody titers and more robust T-cell activation	<sup>[3]</sup>

## Synthesis of Lipid 331

**Lipid 331** is synthesized via a Ugi three-component reaction (Ugi-3CR), a multi-component reaction that allows for the efficient, one-pot synthesis of complex molecules from simple starting materials.[3]

## Logical Flow of Lipid 331 Synthesis



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General workflow for the synthesis of **Lipid 331**.

## Experimental Protocol: Synthesis of Lipid 331

The following is a generalized protocol based on the Ugi three-component reaction for the synthesis of the lipid library from which **Lipid 331** was identified. The precise, scaled-up synthesis of pure **Lipid 331** may require further optimization.

Materials:

- Cyclic amine headgroup precursor
- Isocyanoacetate linker precursor

- Lipid ketone tail precursor
- Methanol (or other suitable solvent)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

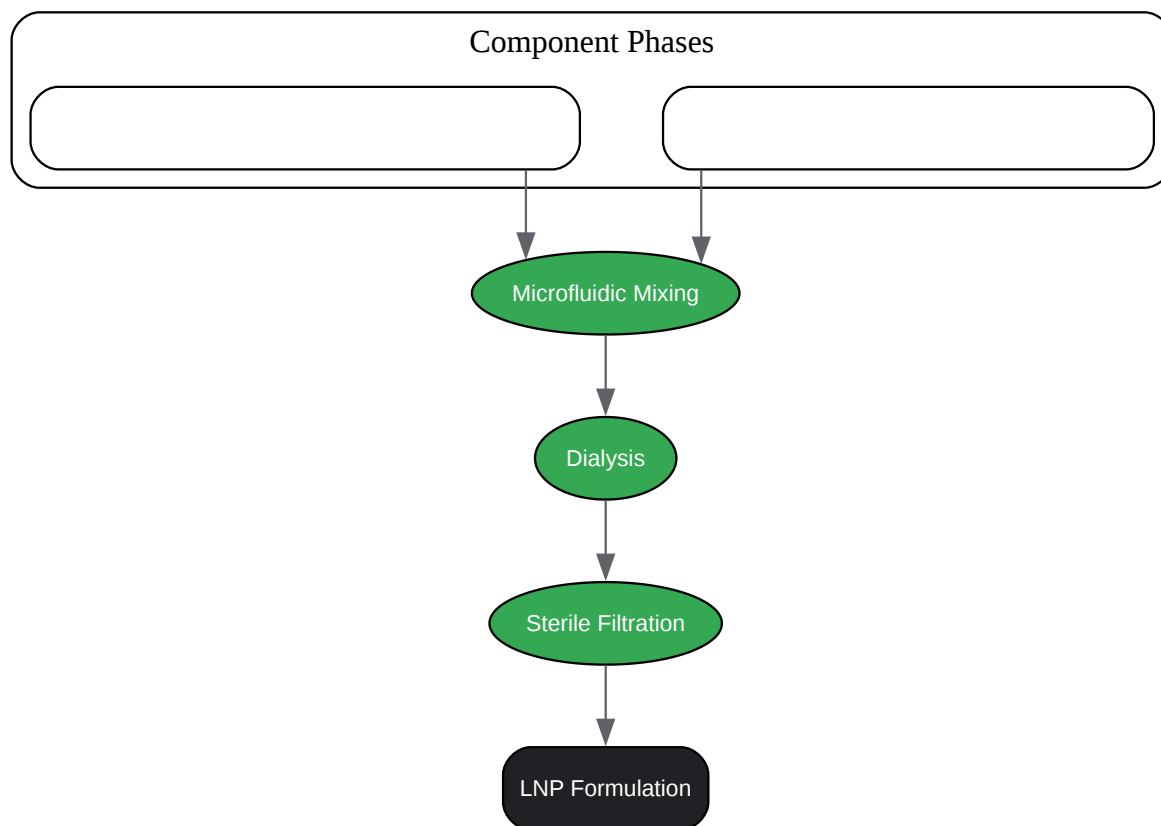
#### Procedure:

- In a clean, dry reaction vessel, dissolve equimolar amounts of the cyclic amine headgroup precursor, the isocyanoacetate linker precursor, and the lipid ketone tail precursor in methanol.
- Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
- Purify the crude product using silica gel column chromatography, eluting with a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure **Lipid 331**.
- Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

## Formulation of Lipid 331-Containing Lipid Nanoparticles (LNPs)

For in vivo applications, **Lipid 331** is formulated into lipid nanoparticles (LNPs) to encapsulate and deliver mRNA.

## LNP Formulation Workflow



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Workflow for the formulation of **Lipid 331** LNPs.

## Experimental Protocol: LNP Formulation

Materials:

- **Lipid 331**
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG)

- mRNA
- Ethanol
- Sodium acetate buffer (or other suitable acidic buffer)
- Phosphate-buffered saline (PBS)
- Microfluidic mixing device
- Dialysis cassette

#### Procedure:

- Prepare the Lipid Phase: Dissolve **Lipid 331**, DOPE, cholesterol, and C14-PEG in ethanol at a molar ratio of 30:39:30:1. The total lipid concentration will depend on the specific microfluidic device and desired final LNP concentration.[3]
- Prepare the Aqueous Phase: Dissolve the mRNA in a sodium acetate buffer (e.g., 50 mM, pH 4.0).
- Microfluidic Mixing: Using a microfluidic mixing device, combine the lipid phase and the aqueous phase at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid mixing facilitates the self-assembly of the lipids around the mRNA, forming LNPs.
- Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa) to remove ethanol and raise the pH.
- Sterile Filtration: Filter the dialyzed LNP formulation through a 0.22 µm sterile filter.
- Characterization: Characterize the final LNP formulation for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

## In Vivo Evaluation

LNPs formulated with **Lipid 331** have been evaluated in vivo in murine models, demonstrating efficient mRNA delivery and potent induction of immune responses.

# Experimental Protocol: In Vivo mRNA Delivery and Immunogenicity

Animal Model:

- BALB/c or C57BL/6 mice

Procedure:

- Administer the **Lipid 331**-LNP-mRNA formulation to mice via intramuscular or intranasal routes. The dosage will depend on the specific mRNA and experimental design.[3]
- For Transfection Efficiency: If the mRNA encodes a reporter protein (e.g., luciferase), measure protein expression at various time points (e.g., 6, 24, 48 hours) post-administration using an in vivo imaging system.[3]
- For Immunogenicity: If the mRNA encodes an antigen, collect blood samples at specified time points (e.g., day 14 and day 35 post-prime immunization) to measure antigen-specific antibody titers (e.g., IgG) by ELISA.[1][3]
- For T-cell Response: At the study endpoint, isolate splenocytes and perform an ELISpot assay to quantify antigen-specific IFN- $\gamma$ -secreting T-cells.[1][3]

## Conclusion

**Lipid 331** represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its unique cyclic structure confers potent adjuvant properties, leading to enhanced immune responses compared to established lipids. The efficient one-pot synthesis and favorable in vivo performance make **Lipid 331** a compelling candidate for the development of next-generation mRNA vaccines and therapeutics. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in larger animal models and ultimately in clinical settings.

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